![molecular formula C11H11N3O3 B13003157 2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives are then subjected to palladium-catalyzed carbonylation under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. The final step involves alkaline hydrolysis to obtain the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of 2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the catalytic activity of enzymes involved in disease progression or modulate receptor activity to achieve therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which can impart distinct biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships.
属性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16) |
InChI 键 |
PZABMBYGVGPGIS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


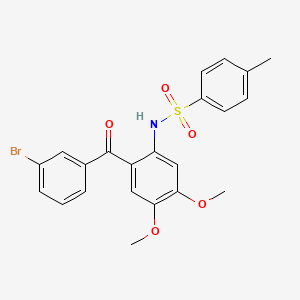



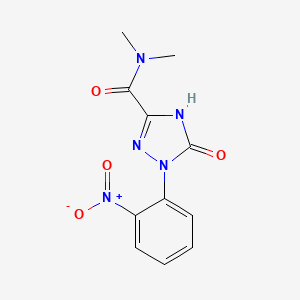
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
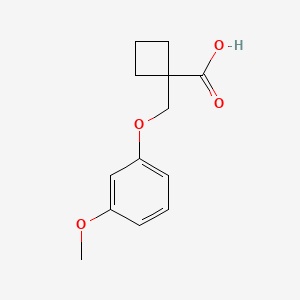
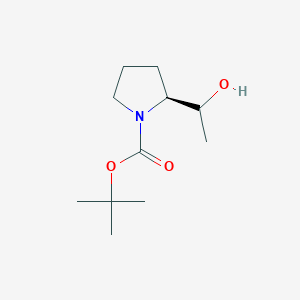
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
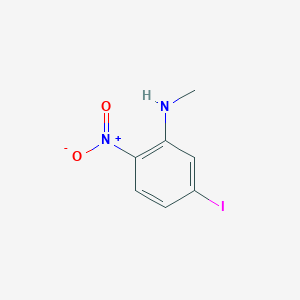


![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
